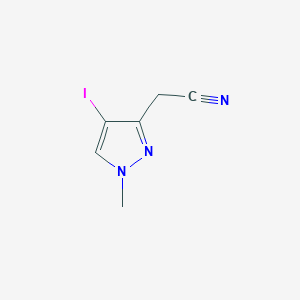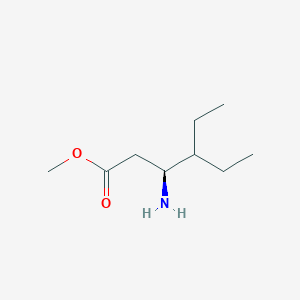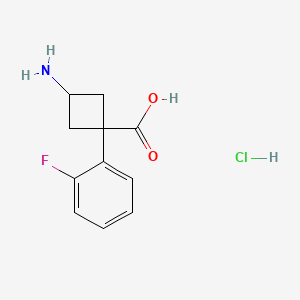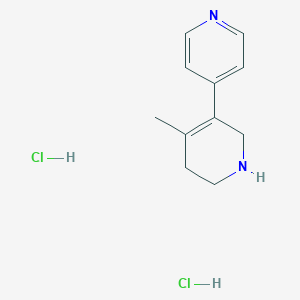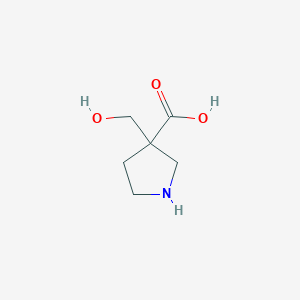
3-(Hydroxymethyl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hydroxymethyl)pyrrolidine-3-carboxylic acid is an organic compound characterized by a pyrrolidine ring substituted with a hydroxymethyl group and a carboxylic acid group. This compound is a colorless crystalline solid that is soluble in water and common organic solvents. It has significant applications in chemical synthesis and organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxymethyl)pyrrolidine-3-carboxylic acid can be achieved through various methods. One common approach involves the asymmetric Michael addition reactions of carboxylate-substituted enones with nitroalkanes. This method allows for the production of highly enantiomerically enriched pyrrolidine-3-carboxylic acids .
Industrial Production Methods: Industrial production of this compound often involves the use of flow microreactor systems. These systems enable the efficient and sustainable synthesis of tertiary butyl esters, which can be further converted into this compound .
Chemical Reactions Analysis
Types of Reactions: 3-(Hydroxymethyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Formation of pyrrolidine-3,3-dicarboxylic acid.
Reduction: Formation of 3-(Hydroxymethyl)pyrrolidine-3-methanol.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
3-(Hydroxymethyl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized as a polymer stabilizer and solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes and receptors, thereby modulating their activity. The hydroxymethyl and carboxylic acid groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Pyrrolidine-3-carboxylic acid: Lacks the hydroxymethyl group, resulting in different reactivity and applications.
Proline: A naturally occurring amino acid with a similar pyrrolidine ring structure but different functional groups.
Pyrrolidine-2,5-diones: Compounds with a similar ring structure but different substitution patterns.
Uniqueness: 3-(Hydroxymethyl)pyrrolidine-3-carboxylic acid is unique due to the presence of both hydroxymethyl and carboxylic acid groups on the pyrrolidine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C6H11NO3 |
|---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
3-(hydroxymethyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c8-4-6(5(9)10)1-2-7-3-6/h7-8H,1-4H2,(H,9,10) |
InChI Key |
MBTICTHJXGKWKO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1(CO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Pyrazolo[1,5-a]pyrimidine-2-methanol](/img/structure/B13547319.png)
![tert-butyl N-[6-(aminooxy)hexyl]carbamate](/img/structure/B13547325.png)
methyl}prop-2-enamide](/img/structure/B13547329.png)
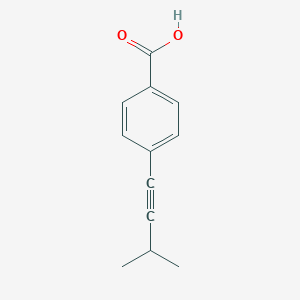
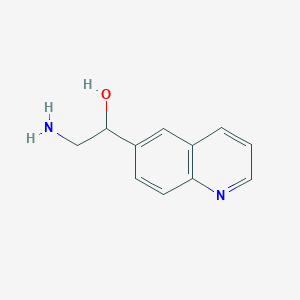
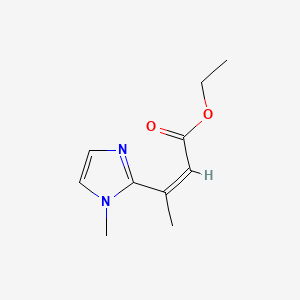
![Tert-butyl 3-[5-(hydroxymethyl)-1,2-oxazol-3-yl]azetidine-1-carboxylate](/img/structure/B13547355.png)
